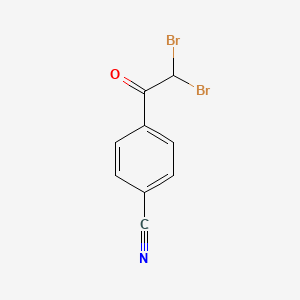
4-(2,2-Dibromoacetyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Dibromoacetyl)benzonitrile is a chemical compound with the molecular formula C9H5Br2NO and a molecular weight of 302.95 g/mol . It is a useful research chemical, particularly in the preparation of α,α-dihaloketones. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibromoacetyl)benzonitrile typically involves the bromination of acetylbenzonitrile. The reaction conditions often include the use of bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under controlled temperatures to ensure the selective bromination of the acetyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using industrial-grade reagents and solvents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4-(2,2-Dibromoacetyl)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form various derivatives.
Oxidation Reactions: It can undergo oxidation to form different oxidized products
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while reduction reactions can produce corresponding alcohols or amines .
科学研究应用
4-(2,2-Dibromoacetyl)benzonitrile is utilized in various scientific research fields:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-(2,2-Dibromoacetyl)benzonitrile involves its interaction with various molecular targets. The bromine atoms in the compound make it highly reactive, allowing it to participate in electrophilic aromatic substitution reactions. These reactions often involve the formation of a carbocation intermediate, which then reacts with nucleophiles to form the final product .
相似化合物的比较
Similar Compounds
4-(2-Bromoacetyl)benzonitrile: Similar in structure but with only one bromine atom.
4-(2,2-Dichloroacetyl)benzonitrile: Contains chlorine atoms instead of bromine.
4-(2,2-Difluoroacetyl)benzonitrile: Contains fluorine atoms instead of bromine
Uniqueness
4-(2,2-Dibromoacetyl)benzonitrile is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to its mono-brominated or halogen-substituted counterparts. This increased reactivity makes it a valuable compound in synthetic chemistry and various research applications .
属性
分子式 |
C9H5Br2NO |
|---|---|
分子量 |
302.95 g/mol |
IUPAC 名称 |
4-(2,2-dibromoacetyl)benzonitrile |
InChI |
InChI=1S/C9H5Br2NO/c10-9(11)8(13)7-3-1-6(5-12)2-4-7/h1-4,9H |
InChI 键 |
FAAUFCFIFBFMRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C(=O)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429192.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B13429195.png)
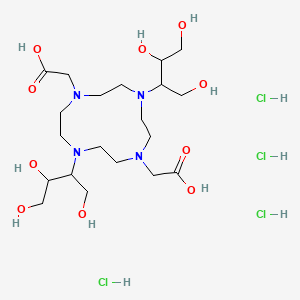
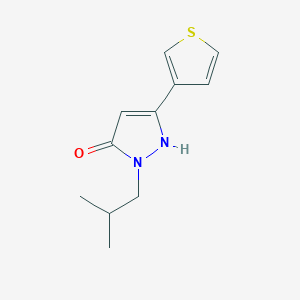

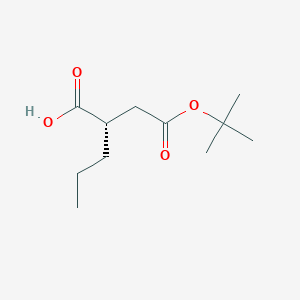
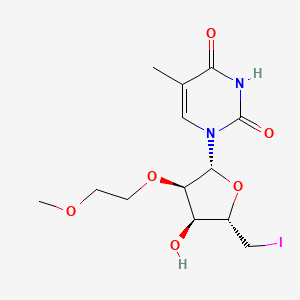
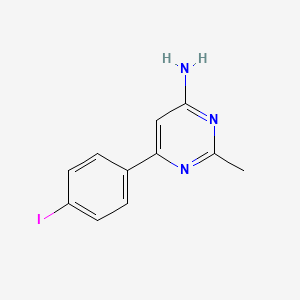
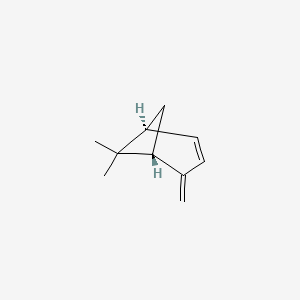
![5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)
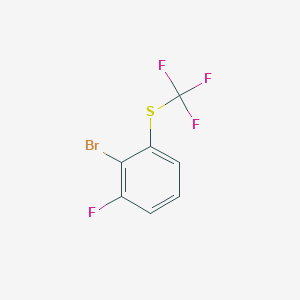
![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)

